molecular formula C30H18F9N3O6 B4295078 2,2,2-TRIFLUORO-N-[2,4,6-TRIPHENOXY-3,5-BIS(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE

2,2,2-TRIFLUORO-N-[2,4,6-TRIPHENOXY-3,5-BIS(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE

Cat. No.: B4295078
M. Wt: 687.5 g/mol
InChI Key: OZFXWRGZAPSFPE-UHFFFAOYSA-N
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Description

N,N’,N’'-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide) is a complex organic compound with the molecular formula C30H27N3O6 It is characterized by the presence of three trifluoroacetamide groups attached to a central benzene ring substituted with three phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide) typically involves multi-step organic reactions. One common approach is the reaction of 2,4,6-trihydroxybenzene with phenol in the presence of a suitable catalyst to form 2,4,6-triphenoxybenzene. This intermediate is then reacted with trifluoroacetic anhydride and ammonia to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:

    Substitution Reactions: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The trifluoroacetamide groups can be hydrolyzed under acidic or basic conditions to form the corresponding amines and acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Substituted phenoxy derivatives.

    Hydrolysis: Trifluoroacetic acid and corresponding amines.

    Oxidation and Reduction: Oxidized or reduced derivatives of the compound.

Scientific Research Applications

N,N’,N’'-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N,N’,N’'-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide) involves its interaction with specific molecular targets. The trifluoroacetamide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxy groups can interact with hydrophobic regions of proteins, potentially modulating their activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’,N’'-(2,4,6-trimethoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide)
  • N,N’,N’'-(2,4,6-trihydroxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide)
  • N,N’,N’'-(2,4,6-triphenylbenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide)

Uniqueness

N,N’,N’'-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide) is unique due to the presence of both phenoxy and trifluoroacetamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trifluoro-N-[2,4,6-triphenoxy-3,5-bis[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18F9N3O6/c31-28(32,33)25(43)40-19-22(46-16-10-4-1-5-11-16)20(41-26(44)29(34,35)36)24(48-18-14-8-3-9-15-18)21(42-27(45)30(37,38)39)23(19)47-17-12-6-2-7-13-17/h1-15H,(H,40,43)(H,41,44)(H,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFXWRGZAPSFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2NC(=O)C(F)(F)F)OC3=CC=CC=C3)NC(=O)C(F)(F)F)OC4=CC=CC=C4)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18F9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-TRIFLUORO-N-[2,4,6-TRIPHENOXY-3,5-BIS(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2,2,2-TRIFLUORO-N-[2,4,6-TRIPHENOXY-3,5-BIS(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2,2,2-TRIFLUORO-N-[2,4,6-TRIPHENOXY-3,5-BIS(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2,2,2-TRIFLUORO-N-[2,4,6-TRIPHENOXY-3,5-BIS(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2,2,2-TRIFLUORO-N-[2,4,6-TRIPHENOXY-3,5-BIS(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2,2,2-TRIFLUORO-N-[2,4,6-TRIPHENOXY-3,5-BIS(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE

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